molecular formula C24H22FN5O3 B2705687 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1234866-38-6

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2705687
CAS No.: 1234866-38-6
M. Wt: 447.47
InChI Key: OVFRPOIGFJSKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide (hereafter referred to as Compound X) is a hybrid molecule combining a pyrazolone core and a pyridazinone moiety. The pyrazolone segment (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-known pharmacophore in antipyretic and analgesic agents, while the pyridazinone ring (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) introduces electron-withdrawing and lipophilic properties due to the fluorine substituent .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c1-15-22(24(33)30(28(15)3)19-7-5-4-6-8-19)26-23(32)16(2)29-21(31)14-13-20(27-29)17-9-11-18(25)12-10-17/h4-14,16H,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFRPOIGFJSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both pyrazole and pyridazine moieties, which are known for their diverse biological activities. The molecular formula is C18H17N3O3C_{18}H_{17}N_3O_3, with a molecular weight of approximately 323.35 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported around 7.01 µM .
  • NCI-H460 (lung cancer) : IC50 values approximately 8.55 µM .
  • A549 (lung adenocarcinoma) : Compounds derived from similar structures showed significant inhibition with IC50 values ranging from 14.31 to 42.30 µM .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)
Compound AMCF77.01
Compound BNCI-H4608.55
Compound CA54914.31

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. The compound has been associated with the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. For instance, some derivatives have shown effectiveness in reducing inflammation markers in experimental models.

The mechanism of action for this class of compounds often involves the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response and cancer progression . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on MCF7 Cells : A study investigated the effects of various pyrazole derivatives on MCF7 cells, revealing that certain modifications to the pyrazole ring enhance cytotoxicity significantly compared to others.
  • In Vivo Models : In vivo studies using xenograft models demonstrated that compounds similar to this compound exhibited tumor growth inhibition and improved survival rates in treated groups compared to controls.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant anticancer properties. In vitro studies have shown efficacy against various cancer cell lines, including:

  • SNB-19 : Growth inhibition of approximately 86.61%.
  • OVCAR-8 : Growth inhibition of approximately 85.26%.

These findings suggest that structural modifications can enhance potency against specific cancer types .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Mechanistic studies indicate that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies demonstrate antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating promising antibacterial activity.

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer effects of a series of pyrazolone derivatives, including the target compound. Results indicated significant tumor growth inhibition in xenograft models, suggesting potential for clinical application in oncology .
  • Study on Mechanisms of Action :
    • Research focused on understanding how this compound interacts with cellular pathways involved in inflammation and cancer progression. Findings revealed multiple targets within these pathways, indicating a multifaceted mechanism of action .
  • Development of Novel Derivatives :
    • Ongoing research aims to synthesize new derivatives with improved pharmacokinetic profiles and enhanced biological activities, leveraging structure–activity relationship (SAR) studies to guide modifications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of Compound X , highlighting substituent differences and their physicochemical implications:

Compound ID Pyridazinone Substituent Linker Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Compound X 4-Fluorophenyl Propanamide ~430 (estimated) Not reported Fluorine enhances lipophilicity and metabolic stability; pyridazinone improves π-stacking
6j Phenyl Propanamide 527.28 188–190 Phenyl group increases hydrophobicity but may reduce bioavailability due to steric bulk
6k 4-Methylphenyl Propanamide 430.19 233–235 Methyl group improves solubility via reduced crystallinity compared to phenyl analogs
Compound 1,3-Dioxoisoindol-2-yl Propanamide Not reported Not reported Isoindole-dione introduces planar rigidity, potentially affecting binding selectivity
Compound Dimethylamino Propanamide ~277 (estimated) Not reported Dimethylamino group increases basicity, influencing solubility and membrane permeability

Crystallographic and Hydrogen-Bonding Profiles

  • Pyrazolone derivatives (e.g., Compound ) form intermolecular hydrogen bonds (N–H···O) between the amide and carbonyl groups, stabilizing crystal lattices .
  • Compound X’s pyridazinone moiety may participate in additional hydrogen bonds (e.g., C–F···H–N), as observed in fluorinated pharmaceuticals .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound and its analogs?

The compound is synthesized via carbodiimide-mediated coupling reactions. A representative method involves reacting a pyrazolone derivative (e.g., 4-aminoantipyrine) with an activated carboxylic acid (e.g., 2-(4-substituted phenyl)acetic acid) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base. The reaction is typically conducted at 273 K to minimize side reactions. Post-reaction, the product is isolated via extraction with dichloromethane and purified by recrystallization .

Q. Which structural characterization techniques are critical for confirming the compound’s conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Hydrogen bonding networks : N–H⋯O interactions form dimers with graph-set notation R22(10)R_2^2(10), critical for stabilizing the crystal lattice.
  • Dihedral angles : Between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazol-4-yl rings), which influence steric interactions and molecular packing .
  • Torsional angles : For example, the amide group’s rotation relative to adjacent rings (e.g., 80.70° with dichlorophenyl), determined using software like SHELXL .

Q. What biological activities are associated with structurally related amides?

Analogous compounds exhibit diverse bioactivities, including:

  • Antimicrobial properties : Linked to the pyrazolone core’s ability to disrupt bacterial cell membranes.
  • Anti-inflammatory effects : Attributed to inhibition of cyclooxygenase (COX) isoforms.
  • Coordination chemistry : The amide moiety acts as a ligand for metal ions, enabling applications in catalysis or metallodrug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or angles?

Discrepancies in bond lengths (e.g., C–C deviations >0.007 Å) or angles may arise from thermal motion or crystal packing effects. Strategies include:

  • Refinement constraints : Use riding models for H atoms with Uiso=1.2Ueq(C)U_{iso} = 1.2U_{eq}(C).
  • Validation tools : Check data-to-parameter ratios (e.g., 13.3 in ) and R-factor consistency (e.g., R1=0.064R_1 = 0.064, wR2=0.158wR_2 = 0.158).
  • Comparative analysis : Cross-reference with databases like the Cambridge Structural Database (CSD) to identify outliers .

Q. What experimental design considerations optimize reaction yields for large-scale synthesis?

Key factors include:

  • Solvent selection : Dichloromethane offers high solubility for intermediates but may require substitution with DMF for polar substrates.
  • Stoichiometry : A 1:1 molar ratio of amine and carboxylic acid derivatives, with 10% excess EDC·HCl to drive completion.
  • Temperature control : Maintaining 273 K during coupling prevents exothermic side reactions. Post-synthesis, slow evaporation of methylene chloride yields high-purity crystals .

Q. How can solubility and bioavailability be improved without compromising pharmacological activity?

Strategies include:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the pyridazinone moiety.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility while retaining hydrogen-bonding motifs.
  • Derivatization : Replace the 4-fluorophenyl group with hydrophilic substituents (e.g., sulfonamide) guided by QSAR modeling .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)SignificanceReference
R1R_10.064Measures agreement between observed and calculated data
wR2wR_20.158Weighted residual for all reflections
Data-to-parameter ratio13.3Ensures model robustness
Mean C–C bond length1.376 ÅValidates aromatic ring geometry

Table 2: Reaction Optimization Parameters for Synthesis

VariableOptimal ConditionImpact on Yield
SolventDichloromethaneHigh solubility
Temperature273 KMinimizes side reactions
Coupling agentEDC·HCl (1.2 eq)Maximizes activation
Crystallization methodSlow evaporationEnhances purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.